Certified Pibrentasvir Impurity 3 Reference Standard vs. Non-Specified Analogs
This compound is officially designated as Pibrentasvir Impurity 3 and is supplied with a minimum HPLC purity of 98.0% together with full characterization data (NMR, MS, HPLC) compliant with ICH Q3A/Q3B guidelines [1]. In contrast, closely related analogs such as 3,5-difluoro-4-(4-phenylpiperidin-1-yl)aniline or 3,5-difluoro-4-(4-(4-chlorophenyl)piperidin-1-yl)aniline are not listed as pharmacopoeial impurities of Pibrentasvir and lack equivalent regulatory-grade certification documentation [2]. The quantitative difference in regulatory recognition (specified impurity with certified purity ≥98% vs. non-specified structural analog) directly impacts the fitness-for-purpose in ANDA submission and method validation workflows.
| Evidence Dimension | Regulatory recognition and certified purity as a Pibrentasvir impurity reference standard |
|---|---|
| Target Compound Data | Designated Pibrentasvir Impurity 3; HPLC purity ≥98.0% with full characterization (NMR, MS) for regulatory use |
| Comparator Or Baseline | 3,5-Difluoro-4-(4-phenylpiperidin-1-yl)aniline and 3,5-difluoro-4-(4-(4-chlorophenyl)piperidin-1-yl)aniline: not specified as Pibrentasvir impurities; no regulatory-grade certification available |
| Quantified Difference | Target compound provides certified impurity identity and purity; comparator compounds lack any impurity designation for Pibrentasvir |
| Conditions | Regulatory filing context (USP/EP reference standard traceability, ANDA submission) |
Why This Matters
For pharmaceutical quality control and regulatory filing, only a compound with verified structure and purity that matches the specified impurity can be used as a reference standard; generic analogs cannot fulfill this role.
- [1] SynZeal Research. Pibrentasvir Impurity 3 (CAS 1332356-31-6). Product Technical Datasheet. 2025. View Source
- [2] PubChem. Pibrentasvir Impurity 3 (CAS 1332356-31-6). Compound Summary. Accessed 2025. View Source
